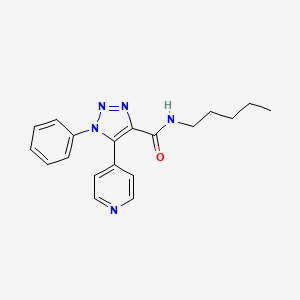
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action, supported by relevant data and case studies.
Molecular Information:
- Molecular Formula: C19H21N5O
- Molecular Weight: 335.4 g/mol
- CAS Number: 1189452-07-0
The structural characteristics of this compound suggest potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Key Findings:
- Cell Line Studies:
-
Mechanism of Action:
- Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways. Specifically, an increase in caspase 3/7 activity was observed, leading to cell cycle arrest at the G1 phase .
- Western blot analyses indicated elevated p53 expression levels and caspase cleavage, further supporting its role in promoting apoptotic pathways .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. The presence of the triazole ring is critical for its biological activity.
Research Insights:
-
Antibacterial Effects:
- In vitro studies have shown that N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- The structure's ability to interact with microbial enzymes suggests a mechanism involving disruption of bacterial cell wall synthesis .
- Fungal Inhibition:
Data Table: Biological Activity Summary
| Activity Type | Cell Line / Pathogen | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis via caspase activation |
| Anticancer | HCT-116 | 2.41 | Cell cycle arrest at G1 phase |
| Antimicrobial | Staphylococcus aureus | TBD | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | TBD | Disruption of fungal cell integrity |
Case Studies
Several case studies have explored the therapeutic potential of triazole derivatives similar to this compound:
- Study on Triazole Derivatives:
- Structure–Activity Relationship (SAR):
Eigenschaften
IUPAC Name |
N-pentyl-1-phenyl-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-2-3-7-12-21-19(25)17-18(15-10-13-20-14-11-15)24(23-22-17)16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNINYUBCSONRRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














